molecular formula C8H7ClO4S B1165861 1-Keto-2,3-epoxidechlordane CAS No. 40488-31-1

1-Keto-2,3-epoxidechlordane

Cat. No.: B1165861
CAS No.: 40488-31-1
InChI Key:
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Description

1-Keto-2,3-epoxidechlordane is a metabolite of heptachlor, a well-known organochlorine compound used as an insecticide.

Preparation Methods

The synthesis of 1-Keto-2,3-epoxidechlordane typically involves the oxidation of heptachlor. The process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired epoxide and keto functionalities. Industrial production methods may involve large-scale oxidation reactions using catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

1-Keto-2,3-epoxidechlordane undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Keto-2,3-epoxidechlordane has several scientific research applications:

    Environmental Science: It is studied for its role as a metabolite of heptachlor and its environmental impact.

    Toxicology: Research focuses on its toxic effects and mechanisms of action in biological systems.

    Chemistry: It serves as a model compound for studying epoxide and keto group reactivity.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 1-Keto-2,3-epoxidechlordane involves its interaction with biological molecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The keto group can also participate in various biochemical reactions, further contributing to its biological activity .

Comparison with Similar Compounds

1-Keto-2,3-epoxidechlordane can be compared with other similar compounds, such as:

    Heptachlor Epoxide: Another metabolite of heptachlor, differing in the presence of an epoxide group without the keto functionality.

    Chlordane: A related organochlorine insecticide with a similar structure but lacking the epoxide and keto groups.

    Aldrin and Dieldrin: Other organochlorine insecticides with similar environmental and toxicological profiles.

The uniqueness of this compound lies in its combined epoxide and keto functionalities, which contribute to its distinct chemical reactivity and biological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-Keto-2,3-epoxidechlordane involves the conversion of chlordane to 1-Keto-2,3-epoxidechlordane through a series of reactions.", "Starting Materials": ["Chlordane", "Potassium permanganate", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide"], "Reaction": [ "Step 1: Chlordane is treated with potassium permanganate and sodium hydroxide to form 1-chloro-2,3-epoxychlordane.", "Step 2: 1-chloro-2,3-epoxychlordane is then treated with acetic acid and hydrogen peroxide to form 1-Keto-2,3-epoxidechlordane." ] }

CAS No.

40488-31-1

Molecular Formula

C8H7ClO4S

Origin of Product

United States

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